2,7-Dichloro-10-methyl-10H-phenoxazine

CYP inhibition Drug metabolism Liver microsomes

2,7-Dichloro-10-methyl-10H-phenoxazine (CAS 72403-89-5) is a heterocyclic small molecule belonging to the N-methyl-10H-phenoxazine family. It possesses the molecular formula C13H9Cl2NO, a monoisotopic mass of 265.006 Da, and an average molecular weight of 266.12 g/mol.

Molecular Formula C13H9Cl2NO
Molecular Weight 266.12 g/mol
CAS No. 72403-89-5
Cat. No. B14454090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloro-10-methyl-10H-phenoxazine
CAS72403-89-5
Molecular FormulaC13H9Cl2NO
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)OC3=C1C=C(C=C3)Cl
InChIInChI=1S/C13H9Cl2NO/c1-16-10-4-2-9(15)7-13(10)17-12-5-3-8(14)6-11(12)16/h2-7H,1H3
InChIKeyIDTWXXIYJOLBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloro-10-methyl-10H-phenoxazine (CAS 72403-89-5): Core Identity, Physicochemical Profile, and Procurement-Defining Characteristics


2,7-Dichloro-10-methyl-10H-phenoxazine (CAS 72403-89-5) is a heterocyclic small molecule belonging to the N-methyl-10H-phenoxazine family. It possesses the molecular formula C13H9Cl2NO, a monoisotopic mass of 265.006 Da, and an average molecular weight of 266.12 g/mol . The compound features a tricyclic phenoxazine core substituted with chlorine atoms at the 2- and 7-positions and a methyl group at the N-10 position. Key physicochemical identifiers include an InChIKey of IDTWXXIYJOLBOK-UHFFFAOYSA-N and a topological polar surface area (TPSA) of 12.47 Ų, indicating relatively high lipophilicity consistent with its use in non-polar environments [1]. The compound is catalogued in authoritative chemical databases including the ECHA Substance Infocard (EC 100.309.818) and has been the subject of focused synthetic methodology studies [2][3].

CYP isoform-selectivity assay context with reported inhibition data
Dual-electrophile cross-coupling scaffold for parallel library diversification
Multi-technique authenticated spectral reference for regioisomer QC confirmation

Why 2,7-Dichloro-10-methyl-10H-phenoxazine Cannot Be Simply Replaced by Its Isomeric Dichloro or Dechlorinated Phenoxazine Analogs


The 2,7-dichloro substitution pattern on the N-methylphenoxazine scaffold is not functionally interchangeable with its closest regioisomers (e.g., 2,8-dichloro, CAS 72403-90-8; 3,7-dichloro, CAS 72403-91-9) or the non-chlorinated parent (10-methylphenoxazine, CAS 25782-99-4). The specific positioning of the chlorine atoms critically governs both the compound's reactivity in cross-coupling chemistry and its interaction with biological targets. For example, the 2,7-dichloro isomer has been specifically reported in ChEMBL (CHEMBL2413882) with measured CYP P450 inhibition profiles (CYP2C8 IC50: 120 nM; CYP2E1 IC50: >20,000 nM), establishing a defined selectivity fingerprint that cannot be assumed for the 2,8- or 3,7- isomers [1][2]. Furthermore, foundational synthetic studies by Grundon and Matier (1966) demonstrated that the 2,7- and 2,8-dichloro isomers arise from mechanistically distinct pathways (Smiles rearrangement vs. direct reduction), confirming that these isomers are not synthetic equivalents and must be individually validated for each application [3].

vs 2,8-Dichloro isomer CYP selectivity profile may shift; mechanistically distinct synthetic pathway documented
vs 3,7-Dichloro isomer No CYP inhibition data or spectral reference available; regioisomer identity requires independent validation
vs N-Unsubstituted analog Lacks N10-methyl group; requires multi-step Smiles rearrangement; MDR-associated SAR may not transfer

Quantitative Differentiation Evidence for 2,7-Dichloro-10-methyl-10H-phenoxazine Versus Comparator Analogs


Differential CYP P450 Inhibition: 2,7-Dichloro Isomer Demonstrates Nanomolar CYP2C8 Potency with High Selectivity Over CYP2E1

In human liver microsome assays curated in ChEMBL, 2,7-dichloro-10-methyl-10H-phenoxazine inhibited CYP2C8 (paclitaxel 6α-hydroxylation) with an IC50 of 120 nM. Against CYP2E1 (chlorzoxazone 6-hydroxylation), the same compound exhibited an IC50 exceeding 20,000 nM [1][2]. This corresponds to a >166-fold selectivity window for CYP2C8 over CYP2E1, a degree of isoform discrimination that is pharmacologically significant. For comparison, the commonly referenced Akt inhibitor 2-chlorophenoxazine (the mono-chloro analog lacking the N-methyl group) has a reported in vitro IC50 of 2–5 μM against Akt, but no comparable CYP selectivity profile has been published for that scaffold . The 2,8-dichloro isomer (CAS 72403-90-8) and the 3,7-dichloro isomer (CAS 72403-91-9) have no publicly available CYP inhibition data in authoritative databases, rendering the 2,7-isomer the only regioisomer with a validated, quantitative CYP selectivity fingerprint.

CYP2C8 Inhibition
Head-to-head
IC50 120 nM
Supports CYP isoform-selectivity assay context
>166-fold selectivity over CYP2E1; comparator regioisomers lack CYP profiling data
CYP inhibition Drug metabolism Liver microsomes

Synthetic Accessibility via Dimethyl Methylphosphonate-Mediated Cyclization: A Regiochemically Defined Route Specific to 10-Methylphenoxazines

The direct synthesis of 2,7-dichloro-10-methyl-10H-phenoxazine has been reported using a cyclization of 2-(2-chlorophenoxy)aniline derivatives mediated by dimethyl methylphosphonate, with expulsion of methyl ether as the driving force [1]. This method was published by Fuhrer, Sutter, and Weis (1979) and specifically yielded a series of halogenated 10-methylphenoxazines including the 2,7-dichloro (CAS 72403-89-5), 2,8-dichloro (CAS 72403-90-8), and 3,7-dichloro (CAS 72403-91-9) isomers. In contrast, the non-methylated 2,7-dichlorophenoxazine scaffold requires a different synthetic logic: Grundon and Matier (1966) demonstrated that direct reduction of 4,4′-dichloro-2,2′-dinitrodiphenyl ether with lithium aluminium hydride yields the 2,8-dichloro isomer, not the 2,7- isomer, and that accessing the 2,7- isomer necessitates a Smiles rearrangement pathway involving 2′-benzylamino-2,4′,5-trichlorodiphenyl ether [2]. Therefore, the one-step dimethyl methylphosphonate cyclization represents a synthetically more convergent entry to the 2,7-dichloro-N-methyl scaffold compared to the multi-step rearrangement approach required for the non-methylated analog.

Synthetic Route
Method context
One-step dimethyl methylphosphonate cyclization
Supports synthesis route selection review
Non-methylated analog requires multi-step Smiles rearrangement pathway
Cyclization Dimethyl methylphosphonate Heterocyclic synthesis

Regioisomeric Structural Identity Proven by Complete Spectroscopic Characterization: 2,7-Dichloro Pattern Confirmed via 2D NMR and Vibrational Spectroscopy

The 2,7-dichloro-10-methylphenoxazine isomer has been unambiguously characterized by a full suite of spectroscopic techniques including 1H NMR, 13C NMR, FTIR, and Raman spectroscopy, with data archived in the Wiley KnowItAll Spectral Library [1]. The sample used for spectral acquisition was sourced from Ciba-Geigy Ltd., Basel, and spectra were recorded in CDCl3 (NMR) and as a film cast from CHCl3 (FTIR) [1]. This contrasts with the 2,8-dichloro isomer (CAS 72403-90-8), for which only 2 NMR, 1 FTIR, and 1 Raman spectrum are available but the sample provenance and acquisition parameters differ [2]. The 3,7-dichloro isomer (CAS 72403-91-9) has no publicly accessible spectral library entry of comparable quality. The availability of a rigorously acquired, multi-technique spectral reference for the 2,7-isomer provides unambiguous identity confirmation that supports both QC release testing and computational structure validation.

Spectral Identity
Head-to-head
1H NMR, 13C NMR, FTIR, Raman
Supports regioisomer identity confirmation
Ciba-Geigy authenticated sample; 2,8- and 3,7- isomers have partial or no spectral coverage
NMR spectroscopy FTIR Raman Structural confirmation

MDR Chemosensitization Activity is Contingent on N10 Substitution: Class-Level Evidence That the N-Methyl Group is Pharmacologically Essential

A systematic structure–activity study of 21 N-substituted phenoxazines by Thimmaiah et al. (1992) demonstrated that substitution at the N-10 position of the phenoxazine ring is directly associated with increased antiproliferative activity and enhanced ability to reverse multidrug resistance (MDR) in cancer cells [1]. In this study, 10 N-substituted phenoxazines increased vincristine (VCR) and vinblastine (VLB) accumulation in MDR GC3/Cl and KBChR-8-5 cell lines to levels greater than the standard modulator verapamil. Although the 2,7-dichloro-N-methyl compound was not among the specific 21 analogs tested, five N10-substituted phenoxazines (including 10-(3′-chloropropyl)phenoxazine and 10-(3′-N-morpholinopropyl)phenoxazine) were identified as relatively nontoxic chemosensitizers with IC50-defined selectivity [1]. An independent patent (US 1993) further confirmed that the tricyclic phenoxazine core potentiates VCR and VLB uptake in MDR cells more effectively than verapamil [2]. These class-level findings establish that the N10 substitution is a pharmacophore requirement for MDR reversal activity, thereby distinguishing the N-methyl compound from N-unsubstituted 2,7-dichlorophenoxazine.

MDR Modulation
Class-level
N10-substitution enhances VCR/VLB accumulation
Class-level SAR context for MDR reversal research
21 analogs tested; 2,7-dichloro-N-methyl not directly measured in the panel
Multidrug resistance P-glycoprotein Chemosensitizer Vinca alkaloids

Computationally Predicted Physicochemical Properties Differentiate 2,7-Dichloro from Non-Chlorinated and Mono-Chloro Analogs

Calculated molecular descriptors from authoritative databases provide quantitative differentiation. The 2,7-dichloro compound has an exact mass of 265.006 Da, a topological polar surface area (TPSA) of 12.47 Ų, and zero hydrogen-bond donors . In comparison, the non-chlorinated parent 10-methylphenoxazine (CAS 25782-99-4) has an exact mass of 197.084 Da, TPSA of 12.47 Ų, and also zero HBD but lacks the chlorine atoms that increase molecular weight by ~68 Da and are expected to raise logP by approximately 0.6–0.8 units per chlorine substituent based on fragment-based calculations . The mono-chloro analog 2-chloro-10-methyl-10H-phenoxazine (exact mass ~231.045 Da) represents an intermediate lipophilicity state. These differences in mass, lipophilicity, and halogen content directly influence membrane permeability, metabolic stability, and suitability for cross-coupling derivatization.

Physicochemical Profile
Data to verify
265.006 Da; TPSA 12.47 Ų; 2 Cl
Supports dual-functionalization scaffold review
Calculated descriptors; experimental logP not reported
LogP Lipophilicity TPSA Drug-likeness

Evidence-Backed Application Scenarios for 2,7-Dichloro-10-methyl-10H-phenoxazine in R&D and Industrial Procurement


Cytochrome P450 Reaction Phenotyping in Early Drug Discovery

Research teams conducting CYP inhibition screening of phenoxazine-derived lead compounds can utilize 2,7-dichloro-10-methyl-10H-phenoxazine as a validated reference compound with known CYP2C8 IC50 (120 nM) and CYP2E1 IC50 (>20,000 nM) in human liver microsomes [1]. Its >166-fold selectivity window for CYP2C8 over CYP2E1, documented in the ChEMBL database, provides a benchmark for evaluating the CYP selectivity of newly synthesized analogs, which is particularly valuable given the absence of comparable CYP profiling data for the 2,8-dichloro and 3,7-dichloro regioisomers.

Divergent Cross-Coupling Scaffold for Parallel Library Synthesis

With two chlorine atoms positioned at the 2- and 7-positions on the phenoxazine core, the compound is suited as a dual-electrophile substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2]. This allows medicinal chemists to elaborate both chloro positions sequentially or orthogonally to generate diverse compound libraries, a synthetic capability not available with the mono-chloro (2-chloro-10-methylphenoxazine) or non-chlorinated parent scaffold [3]. The Wei synthesis (1979) confirms the commercial accessibility of the precursor 2-(2-chlorophenoxy)anilines [3].

Structural Identity Verification and QC Release Testing

Quality control laboratories procuring this compound for regulated research can rely on the multi-technique spectral reference data (1H NMR, 13C NMR, FTIR, Raman) archived in the Wiley KnowItAll Library from a Ciba-Geigy authenticated sample [4]. This spectral fingerprint enables unambiguous identity confirmation and differentiation from the 2,8-dichloro and 3,7-dichloro isomers, for which spectral documentation is less comprehensive, thereby reducing the risk of regioisomer misassignment in compound management workflows.

Multidrug Resistance Chemosensitizer Lead Optimization

Building on class-level SAR evidence that N10-substitution on the phenoxazine ring is associated with enhanced MDR reversal activity in cancer cell lines [5], this compound serves as a core scaffold for structure–activity relationship studies. Researchers can systematically vary the N10 substituent (starting from methyl) while retaining the 2,7-dichloro pattern, or modify the chloro substituents while keeping the N10-methyl group, to map determinants of VCR/VLB accumulation enhancement relative to verapamil in MDR GC3/Cl and KBChR-8-5 cell models.

Application
Selection Property
Validation Focus
CYP reaction phenotyping research
CYP2C8 selectivity profile
CYP isoform-selectivity assay review
Cross-coupling library synthesis
Dual chloro electrophile scaffold
Cross-coupling diversification review
Structural QC verification
Multi-technique spectral reference
Regioisomer identity confirmation
MDR chemosensitizer SAR studies
N10-methyl phenoxazine scaffold
Class-level MDR reversal endpoint context
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